molecular formula C16H14N4O2S B12126050 2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12126050
M. Wt: 326.4 g/mol
InChI Key: YFWMWMBWWJOXBM-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the triazole ring can yield dihydrotriazole derivatives .

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.

    Biology: Exhibits antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole and thiadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings

Uniqueness

2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C16H14N4O2S/c1-22-11-8-6-10(7-9-11)14-17-18-16-20(14)19-15(23-16)12-4-2-3-5-13(12)21/h2-9,15,19,21H,1H3

InChI Key

YFWMWMBWWJOXBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4O

Origin of Product

United States

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